tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” can be achieved through several steps . First, pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. Then, a hydroxylation reaction is carried out to introduce a hydroxy group into 5-bromopyridine. Finally, a tert-butyl carbamate group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .Molecular Structure Analysis
The molecular structure of “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” consists of a pyridine ring substituted with a bromo group at the 2-position, a methylamino group at the 5-position, and a tert-butyl carboxylate group at the 4-position .Chemical Reactions Analysis
As an intermediate in organic synthesis, “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” can participate in various reactions. For instance, it can undergo condensation, substitution, and hydroxylation reactions .Physical And Chemical Properties Analysis
“tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” is a white crystalline solid . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate involves the bromination of 2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid followed by the introduction of a methylamino group using methylamine.", "Starting Materials": [ "2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid", "Bromine", "Sodium hydroxide", "Methylamine", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid in diethyl ether.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, add sodium hydroxide to the solution to neutralize the mixture.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 2-bromo-5-carbonylpyridine-4-carboxylate.", "Step 6: Dissolve tert-butyl 2-bromo-5-carbonylpyridine-4-carboxylate in ethanol.", "Step 7: Add methylamine to the solution and stir at room temperature for several hours.", "Step 8: Evaporate the solvent and wash the product with water.", "Step 9: Recrystallize the product from ethanol and water to obtain tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate." ] } | |
CAS RN |
2639446-69-6 |
Product Name |
tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate |
Molecular Formula |
C11H15BrN2O2 |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.